1-IODO-4-(PROP-2-YN-1-YL)BENZENE

Catalog No.
S846250
CAS No.
1260672-52-3
M.F
C9H7I
M. Wt
242.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-IODO-4-(PROP-2-YN-1-YL)BENZENE

CAS Number

1260672-52-3

Product Name

1-IODO-4-(PROP-2-YN-1-YL)BENZENE

IUPAC Name

1-iodo-4-prop-2-ynylbenzene

Molecular Formula

C9H7I

Molecular Weight

242.06 g/mol

InChI

InChI=1S/C9H7I/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2

InChI Key

VRMVEGOLZAXZJA-UHFFFAOYSA-N

SMILES

C#CCC1=CC=C(C=C1)I

Canonical SMILES

C#CCC1=CC=C(C=C1)I

Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

Hydrogenation of 1-iodo-4-nitrobenzene

Nanomaterial Synthesis

Single-Atom Catalysts

Benzene Adsorption

1-Iodo-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of an iodine atom and a propargyl substituent attached to a benzene ring. Its molecular formula is C9H9IC_9H_9I, and it has a molecular weight of approximately 244.07 g/mol. The compound features a unique structure that allows for various

  • Organic iodide: Aryl iodides can be slightly irritating to the skin and eyes. Standard laboratory practices for handling organic solvents should be followed.
  • Alkyne: Terminal alkynes are known to be weakly acidic and can form explosive metal acetylides. Proper handling procedures for alkynes should be employed.
, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Alkyne Reactions: The propargyl group allows for coupling reactions, such as Sonogashira coupling, which can yield more complex organic structures.
  • Cyclization Reactions: It can undergo cyclization under specific conditions, forming heterocycles that are valuable in medicinal chemistry .

Several methods have been developed for synthesizing 1-Iodo-4-(prop-2-yn-1-yl)benzene:

  • Direct Halogenation: Reacting 4-(prop-2-yn-1-yl)benzene with iodine in the presence of a suitable solvent can yield the desired iodinated product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques with aryl iodides and terminal alkynes can lead to the formation of this compound .
  • Cyclization Reactions: Employing gold catalysis for hydroarylation can also facilitate the synthesis through cyclization processes involving propargyl ethers .

1-Iodo-4-(prop-2-yn-1-yl)benzene finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Fluorescent Probes: The compound can react with aromatic nitrile oxides to form isoxazoles, which are useful in developing fluorescent probes for biological imaging.
  • Material Science: Its unique structure may be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies involving 1-Iodo-4-(prop-2-yn-1-yl)benzene focus on its reactivity with various nucleophiles and electrophiles, exploring how these interactions can lead to new compounds with potential applications in pharmaceuticals and materials science. Understanding these interactions is crucial for developing targeted synthetic strategies.

Several compounds share structural similarities with 1-Iodo-4-(prop-2-yn-1-yl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Iodo-3-(prop-2-ynyl)benzene74190-01-50.94Different position of the alkyne substituent
1-Iodo-4-(methylsulfonyl)benzene64984-08-30.97Contains a methylsulfonyl group instead of an alkyne
1-Iodo-4-(phenylsulfonyl)benzene14774-79-90.97Contains a phenylsulfonyl group
1-Iodo-3,5-bis(methylsulfonyl)benzene849035-96-70.94Multiple sulfonyl groups at different positions

The uniqueness of 1-Iodo-4-(prop-2-yn-1-y-l)benzene lies in its combination of the iodine atom and the propargyl group, which allows for distinct reactivity patterns not found in other similar compounds. This structural feature makes it particularly valuable for synthetic applications and potential biological investigations.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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